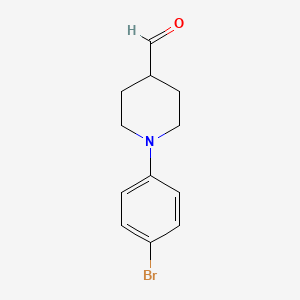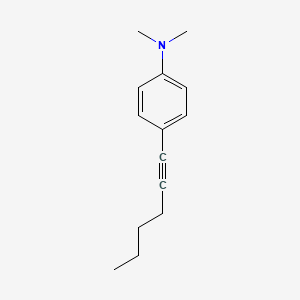
1,1,2,2,3,5,5,5-Octafluoro-1-pentanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Octafluoroamyl alcohol is a fluorinated alcohol with the molecular formula C5H4F8O. It is known for its unique chemical properties, including its high thermal stability and resistance to chemical reactions. This compound is used in various industrial and scientific applications due to its ability to form strong hydrogen bonds and its compatibility with other fluorinated compounds .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Octafluoroamyl alcohol can be synthesized through several methods. One common approach involves the fluorination of amyl alcohol using elemental fluorine or other fluorinating agents. This process typically requires controlled reaction conditions, including low temperatures and the presence of a catalyst to ensure selective fluorination .
Industrial Production Methods
In industrial settings, octafluoroamyl alcohol is produced through large-scale fluorination processes. These methods often involve the use of specialized equipment to handle the highly reactive fluorine gas and to ensure the safety of the production process. The resulting product is then purified through distillation or other separation techniques to achieve the desired purity levels .
Analyse Des Réactions Chimiques
Types of Reactions
Octafluoroamyl alcohol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into less fluorinated alcohols or hydrocarbons.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides (Cl-, Br-) and amines (NH3) are often employed.
Major Products Formed
Oxidation: Ketones and carboxylic acids.
Reduction: Less fluorinated alcohols and hydrocarbons.
Substitution: Various substituted fluorinated compounds.
Applications De Recherche Scientifique
Octafluoroamyl alcohol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent for fluorinated compounds.
Biology: Employed in the study of enzyme mechanisms and protein interactions due to its ability to form strong hydrogen bonds.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical imaging agents.
Mécanisme D'action
The mechanism of action of octafluoroamyl alcohol involves its interaction with various molecular targets through hydrogen bonding and hydrophobic interactions. Its fluorinated nature allows it to interact with both polar and non-polar molecules, making it a versatile compound in various chemical and biological processes. The pathways involved include the formation of stable complexes with proteins and other biomolecules, which can influence their structure and function .
Comparaison Avec Des Composés Similaires
Similar Compounds
Hexafluoroisopropanol (HFIP): Another fluorinated alcohol with similar properties but different molecular structure.
Trifluoroethanol (TFE): A smaller fluorinated alcohol used in similar applications but with different reactivity.
Perfluorooctanol (PFO): A longer-chain fluorinated alcohol with distinct physical and chemical properties.
Uniqueness of Octafluoroamyl Alcohol
Octafluoroamyl alcohol stands out due to its specific balance of fluorination and molecular size, which provides unique solubility and reactivity characteristics. Its ability to form strong hydrogen bonds while maintaining high thermal stability makes it particularly valuable in applications requiring robust performance under extreme conditions .
Propriétés
Formule moléculaire |
C5H4F8O |
|---|---|
Poids moléculaire |
232.07 g/mol |
Nom IUPAC |
1,1,2,2,3,5,5,5-octafluoropentan-1-ol |
InChI |
InChI=1S/C5H4F8O/c6-2(1-3(7,8)9)4(10,11)5(12,13)14/h2,14H,1H2 |
Clé InChI |
OVTPRUAVWYZZHK-UHFFFAOYSA-N |
SMILES canonique |
C(C(C(C(O)(F)F)(F)F)F)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



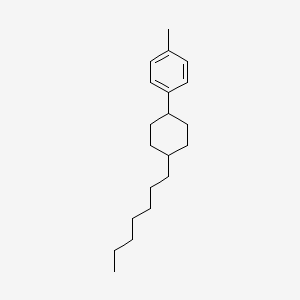
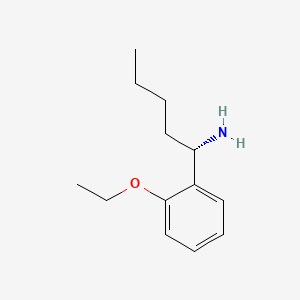

![Methyl 2-acetamidobenzo[b]thiophene-3-carboxylate](/img/structure/B13979428.png)
![Methyl (2R)-3-(4-aminophenyl)-2-[(tert-butoxycarbonyl)amino]propanoate](/img/structure/B13979431.png)
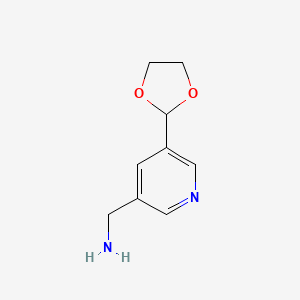
![Silane, bicyclo[4.2.0]octa-1(6),3-diene-2,5-diylbis[trimethyl-](/img/structure/B13979441.png)
![Methyl 2-[benzyl-[(2-methylpropan-2-yl)oxycarbonylamino]amino]acetate](/img/structure/B13979442.png)
